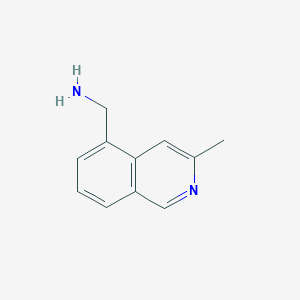

(3-Methylisoquinolin-5-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(3-methylisoquinolin-5-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-5-11-9(6-12)3-2-4-10(11)7-13-8/h2-5,7H,6,12H2,1H3 |

InChI Key |

HGFNXWXYMMXHRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2CN)C=N1 |

Origin of Product |

United States |

Pre Clinical Pharmacological and Biological Investigations of 3 Methylisoquinolin 5 Yl Methanamine Analogs

In Vitro Assessment of Biological Activities

Target-Specific Enzyme Inhibition and Receptor Modulation Studies (e.g., Monoamine Oxidase, Cholinesterase)

Analogs of (3-Methylisoquinolin-5-yl)methanamine have been investigated for their ability to inhibit key enzymes and modulate receptor functions, which are critical in the pathogenesis of various diseases.

Monoamine Oxidase (MAO) Inhibition:

N-Methylisoquinolinium ion (N-MIQ), an analog, has demonstrated inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the catabolism of catecholamines. nih.gov In studies using human placental mitochondria, N-MIQ was found to be a competitive inhibitor of MAO-A with an apparent Ki value of 20.4 +/- 1.1 microM. nih.gov The same study showed that N-MIQ also inhibits MAO-B in human brain synaptosomes and liver mitochondria, albeit through a noncompetitive mechanism. nih.gov The inhibition of MAO by N-MIQ was found to be reversible. nih.gov Furthermore, 5-phenoxy 8-aminoquinoline (B160924) analogs have shown potent inhibition of both MAO-A and MAO-B, with a notable selectivity for MAO-B. nih.gov For instance, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine inhibited MAO-B with an IC50 value of 150 nM, which is significantly more potent than the parent compound, primaquine. nih.gov

Cholinesterase Inhibition:

The isoquinoline (B145761) skeleton is a core component of galanthamine, a clinically used cholinesterase inhibitor for the treatment of Alzheimer's disease. nih.gov This has spurred investigations into other isoquinoline alkaloids as potential cholinesterase inhibitors. A study evaluating thirty-four isoquinoline alkaloids revealed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Berberine (B55584), for example, exhibited strong dual inhibition of both AChE and BChE with an IC50 value of 0.72 ± 0.04 µg/mL for AChE, comparable to galanthamine. nih.gov Palmatine and (-)-corydalmine also demonstrated notable AChE inhibition. nih.gov Additionally, novel tacrine-neocryptolepine heterodimers, which contain an isoquinoline moiety, have been identified as highly potent human cholinesterase inhibitors, with one compound exhibiting an IC50 of 0.95 ± 0.04 nM for human AChE. rsc.org

Interactive Data Table: Enzyme Inhibition by Isoquinoline Analogs

| Compound/Analog Class | Target Enzyme | Inhibition Data (IC50/Ki) | Source |

| N-Methylisoquinolinium ion (N-MIQ) | MAO-A | Ki: 20.4 +/- 1.1 µM | nih.gov |

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | IC50: 150 nM | nih.gov |

| Berberine | AChE | IC50: 0.72 ± 0.04 µg/mL | nih.gov |

| Palmatine | AChE | IC50: 6.29 ± 0.61 µg/mL | nih.gov |

| Tacrine-neocryptolepine heterodimer (Compound 3) | hAChE | IC50: 0.95 ± 0.04 nM | rsc.org |

Anti-proliferative Activity in Cell Lines

The anticancer potential of isoquinoline alkaloids is significant, with numerous studies demonstrating their ability to induce cell death in various cancer cell lines. nih.gov These compounds exert their anti-proliferative effects through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.gov

For example, certain naphthalenyl sulfonyl and thiophenyl sulfonyl isoquinoline derivatives have shown inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 16.1 µM and 19.8 µM, respectively. nih.gov In another study, a series of aminoisoquinoline-5,8-quinones were evaluated for their cytotoxic activity against several human tumor cell lines, including AGS gastric adenocarcinoma, SK-MES-1 lung carcinoma, J82 bladder carcinoma, and HL-60 leukemia cells. nih.gov Among these, 7-Amino-6-bromoisoquinoline-5,8-quinone was particularly potent, with IC50 values ranging from 0.21 to 0.49 µM, which were lower than the reference anticancer drug etoposide. nih.gov

Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as potent inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in certain cancers. nih.govrsc.org Some of these derivatives exhibited enhanced selectivity for HER2 over EGFR and displayed significant anti-proliferative effects against HER2-dependent SKBR3 cells. nih.govrsc.org

Interactive Data Table: Anti-proliferative Activity of Isoquinoline Analogs

| Compound/Analog Class | Cell Line(s) | Activity (IC50) | Source |

| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 | 16.1 µM | nih.gov |

| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 | 19.8 µM | nih.gov |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS, SK-MES-1, J82, HL-60 | 0.21−0.49 μM | nih.gov |

| Isoquinoline-tethered quinazoline (Compound 14a) | SKBR3 | 103 nM | nih.gov |

Antimicrobial Efficacy (e.g., antibacterial, antifungal, antiparasitic)

Isoquinoline derivatives have a long history of being investigated for their antimicrobial properties. semanticscholar.orgnih.govresearchgate.net A novel class of alkynyl isoquinolines has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Two representative compounds, HSN584 and HSN739, were shown to effectively reduce the MRSA load within macrophages and exhibited a low propensity for resistance development. nih.gov

Furthermore, isoquinoline derivatives with 4-methoxy phenyl substitutions at the C-3 and C-4 positions have displayed significant antifungal activity against Aspergillus niger and Candida albicans, with a minimum inhibitory concentration (MIC) value of 4 µM. nih.gov Various other isoquinoline derivatives have been synthesized and evaluated for their antimicrobial efficacy, with some showing good activity against both bacterial and fungal strains. researchgate.net

Anti-inflammatory and Antioxidant Potential

Many isoquinoline derivatives have demonstrated notable anti-inflammatory and antioxidant activities. semanticscholar.orgnih.govresearchgate.net A novel isoquinoline derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov It achieved this by reducing the expression of nuclear factor kappa-B (NF-κB) and the subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

In terms of antioxidant activity, the ability of compounds to scavenge free radicals is a key measure. While specific data for this compound analogs is limited in the provided results, the broader class of phenolic compounds, which can be structurally related to certain isoquinoline derivatives, are well-known for their antioxidant properties. nih.govmdpi.com For instance, some phenolic compounds have shown potent scavenging of DPPH and superoxide (B77818) anion radicals, with IC50 values in the low µg/mL range. nih.gov The antioxidant potential of various quinoline (B57606) and isoquinoline derivatives has been a subject of research, with some synthesized compounds exhibiting promising DPPH free radical scavenging activity. researchgate.net

Neurobiological Activity Profiling (e.g., antidepressant, anti-AD, anti-PD relevant to isoquinolines)

The neurobiological activities of isoquinoline derivatives are diverse and have been explored in the context of several central nervous system (CNS) disorders. nih.gov As mentioned in section 3.1.1, the inhibition of MAO and cholinesterases by isoquinoline analogs points to their potential as antidepressant and anti-Alzheimer's disease (AD) agents, respectively. nih.govnih.gov

Furthermore, a series of novel isoquinolinone derivatives have been synthesized and evaluated as potential multi-target antipsychotics. nih.gov One compound, in particular, displayed high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov This multi-receptor profile suggests potential utility in treating complex psychiatric disorders like schizophrenia. nih.gov Animal studies with this compound showed it could reverse behaviors associated with psychosis. nih.gov The involvement of isoquinoline structures in compounds with antiarrhythmic activity has also been reported, indicating a broader scope of neuropharmacological effects. nih.gov

Elucidation of Molecular Mechanisms of Action

The diverse biological activities of isoquinoline analogs stem from a variety of molecular mechanisms. nih.govnih.govnih.govnih.gov

One of the key mechanisms underlying the anti-cancer effects of many isoquinoline alkaloids is their interaction with nucleic acids. nih.gov Compounds like sanguinarine (B192314) and chelerythrine (B190780) have been shown to bind to DNA, disrupting its structure and interfering with processes like replication, repair, and transcription. nih.gov

In the context of antimicrobial activity, alkynyl isoquinolines have been found to perturb the cell wall and nucleic acid biosynthesis in S. aureus. nih.gov This disruption of essential cellular processes leads to rapid bactericidal effects. nih.gov

The anti-inflammatory actions of isoquinoline derivatives like CYY054c are mediated through the inhibition of key signaling pathways. nih.gov By suppressing the NF-κB pathway, these compounds can downregulate the expression of a wide range of pro-inflammatory genes, thereby mitigating the inflammatory cascade. nih.gov

For enzyme-inhibiting isoquinolines, the mechanism often involves direct binding to the active site of the target enzyme. For example, N-MIQ competitively inhibits MAO-A, suggesting it competes with the natural substrate for binding to the enzyme's active site. nih.gov In the case of cholinesterase inhibitors, molecular modeling studies of tacrine-neocryptolepine heterodimers have revealed that they bind to both the catalytic anionic site and the peripheral anionic site of the enzyme, explaining their high potency. rsc.org

The anti-proliferative mechanisms of HER2-inhibiting isoquinoline-tethered quinazolines involve the direct inhibition of the HER2 kinase activity, which is a critical driver of cell growth and proliferation in HER2-positive cancers. nih.govrsc.org

Identification of Protein and Enzyme Targets

Research into isoquinoline derivatives has identified several protein and enzyme targets. For instance, certain isoquinoline derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8). escholarship.org Other isoquinoline alkaloids, like berberine, have demonstrated inhibitory effects on enzymes such as phosphodiesterase 10A (PDE10A) and have been studied for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Additionally, some isoquinoline derivatives have been investigated as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis. semanticscholar.org The diverse structures within the isoquinoline family allow them to interact with a wide array of biological targets, including but not limited to kinases, G-protein coupled receptors, and various enzymes. semanticscholar.orgnih.gov

Pathway Analysis and Cellular Signaling Modulation

The biological effects of isoquinoline derivatives are often mediated through their modulation of key cellular signaling pathways. For example, the isoquinoline alkaloid berberine has been shown to modulate multiple apoptotic pathways and affect serotonin mediation. mdpi.compreprints.org It can also influence the mTOR signaling pathway and activate cell survival and antioxidative pathways such as PI3K/AKT/Bcl-2 and Nrf2/HO-1. nih.gov Other isoquinoline compounds have been found to impact pathways like the MEK/ERK and NF-κB signaling cascades, which are crucial in inflammation and cancer. nih.govnih.gov The ability of these compounds to interfere with cellular signaling makes them attractive candidates for the development of new therapeutics. nih.gov

In Vivo Efficacy Studies in Relevant Pre-clinical Models

Numerous in vivo studies have supported the pharmacological potential of isoquinoline alkaloids. Berberine, for instance, has demonstrated the ability to reduce cognitive deterioration in animal models of Alzheimer's disease. mdpi.comnih.gov Another isoquinoline alkaloid, papaverine, has shown efficacy in improving cognitive impairment in a mouse model of Huntington's disease. mdpi.com Furthermore, some isoquinoline derivatives have shown promising antitumor activity in preclinical xenograft models. nih.gov These studies provide crucial proof-of-concept for the therapeutic potential of this class of compounds in various disease contexts.

The preclinical pharmacokinetic (PK) profiles of isoquinoline derivatives are varied and depend on their specific chemical structures. PK studies involve the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME). mdpi.com For example, studies on certain isoquinoline derivatives have investigated their metabolic routes in vivo, identifying major metabolites and evaluating their biological activities. nih.gov The oral bioavailability and metabolic stability of these compounds are critical factors that are assessed during preclinical development to predict their behavior in humans. researchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). researchgate.netmdpi.com For isoquinoline derivatives, BBB permeability can be a desirable or undesirable trait depending on the intended therapeutic target. mdpi.com Some isoquinoline alkaloids, like berberine, are known to be permeable to the BBB, which is crucial for their neuroprotective effects. nih.gov In contrast, other derivatives may be designed to have low BBB permeability to avoid CNS side effects when targeting peripheral tissues. escholarship.org The assessment of BBB permeability is often conducted using in vitro models, such as cell-based assays, and confirmed with in vivo studies in animals. escholarship.orgresearchgate.net

Evaluation of Structure-Activity Relationships through Biological Screening

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For isoquinoline derivatives, SAR studies have been conducted to understand how modifications to the isoquinoline core and its substituents affect biological activity. semanticscholar.orgnih.gov For instance, substitutions at different positions of the isoquinoline ring have been shown to significantly impact the anti-cancer, anti-malarial, and antimicrobial activities of these compounds. semanticscholar.org By systematically synthesizing and screening analogs, researchers can identify the key structural features responsible for potency and selectivity, guiding the design of more effective and safer drug candidates. escholarship.orgmdpi.commdpi.comresearchgate.net

Structure Activity Relationship Sar and Rational Molecular Design of 3 Methylisoquinolin 5 Yl Methanamine Derivatives

Systematic Modification of the Isoquinoline (B145761) Ring System and its Impact on Bioactivity

The isoquinoline scaffold is a common motif in numerous biologically active compounds. Modifications to this ring system can significantly influence the pharmacological profile of a molecule by altering its size, shape, electronics, and physicochemical properties.

The substituents at the C3 and C5 positions of the isoquinoline ring are critical determinants of biological activity. The methyl group at C3 and the methanamine linker at C5 are key features of the parent compound, (3-Methylisoquinolin-5-yl)methanamine.

The C3-methyl group can influence bioactivity through several mechanisms:

Steric Effects: The methyl group provides steric bulk, which can influence the orientation of the molecule within a binding pocket. Replacing the methyl group with larger or smaller alkyl groups can probe the steric tolerance of the receptor.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the isoquinoline ring system. This can impact interactions with the biological target.

Metabolic Stability: A methyl group can influence the metabolic stability of the compound by blocking potential sites of oxidation.

The C5-methanamine linker is a crucial component for establishing key interactions with a biological target. Its basic nitrogen can act as a hydrogen bond acceptor or a protonated cation, forming ionic interactions. The length and flexibility of this linker are critical for optimal positioning of the pharmacophoric groups.

Table 1: Hypothetical Bioactivity of C3 and C5 Substituted Analogs

| Compound ID | C3-Substituent | C5-Substituent | Hypothetical Bioactivity (IC₅₀, nM) | Rationale |

| 1 | -CH₃ | -CH₂NH₂ | 100 | Parent Compound |

| 2 | -H | -CH₂NH₂ | 500 | Loss of potential beneficial steric interaction or hydrophobic contact from the methyl group. |

| 3 | -CH₂CH₃ | -CH₂NH₂ | 80 | Increased hydrophobic interaction with the binding site. |

| 4 | -CF₃ | -CH₂NH₂ | 200 | Electron-withdrawing group alters ring electronics, potentially reducing binding affinity. |

| 5 | -CH₃ | -NH₂ | 1000 | Reduced conformational flexibility due to direct attachment of the amine may prevent optimal interaction. |

| 6 | -CH₃ | -CH₂CH₂NH₂ | 50 | Increased linker length may allow for better access to a distal binding pocket. |

Note: The bioactivity values in this table are hypothetical and for illustrative purposes only, based on general SAR principles.

The aromaticity of the isoquinoline ring system is a key contributor to its binding properties, primarily through π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Reduction of the isoquinoline ring to a tetrahydroisoquinoline or other partially saturated analogs can have a profound impact on bioactivity.

Loss of Aromaticity: Saturation of the ring system eliminates the potential for π-π stacking interactions, which can lead to a significant decrease in binding affinity.

Increased Conformational Flexibility: A saturated ring is more flexible than a rigid aromatic system. This can be advantageous if the receptor requires a non-planar conformation for optimal binding, but detrimental if a rigid conformation is necessary. Studies on tetrahydroisoquinoline-based potentiators of NMDA receptors have shown that this scaffold is effective for certain targets nih.gov.

Changes in Physicochemical Properties: Saturation increases the three-dimensional character of the molecule and generally increases its solubility in water, which can affect its pharmacokinetic properties.

Exploration of the Methanamine Side Chain Variations

The methanamine side chain at the C5 position is a critical pharmacophoric element. Modifications to this side chain can fine-tune the compound's interaction with its biological target.

Homologation: Extending the length of the alkyl chain between the isoquinoline ring and the terminal amine (homologation) can be used to probe the distance between the isoquinoline binding region and a region that interacts with the amine. As illustrated in Table 1, extending the linker from a methylene (B1212753) to an ethylene (B1197577) group (compound 6 ) could hypothetically improve activity by allowing the amine to reach a key interaction point.

Branching: Introducing alkyl branches on the carbon atom of the methanamine side chain can introduce steric hindrance and also create chiral centers. This can be used to explore the stereochemical requirements of the binding site.

Table 2: Hypothetical Bioactivity of Homologated and Branched Side Chain Analogs

| Compound ID | Side Chain at C5 | Hypothetical Bioactivity (IC₅₀, nM) | Rationale |

| 1 | -CH₂NH₂ | 100 | Parent Compound |

| 6 | -CH₂CH₂NH₂ | 50 | Optimal linker length for reaching a key interaction point. |

| 7 | -(CH₂)₃NH₂ | 300 | Linker may be too long, leading to suboptimal positioning. |

| 8 | -CH(CH₃)NH₂ | 150 | Introduction of a methyl group may cause a minor steric clash. |

| 9 (R) | -(R)-CH(CH₃)NH₂ | 80 | The (R)-enantiomer may have a more favorable orientation in the binding site. |

| 10 (S) | -(S)-CH(CH₃)NH₂ | 250 | The (S)-enantiomer may have a less favorable orientation, leading to reduced activity. |

Note: The bioactivity values in this table are hypothetical and for illustrative purposes only, based on general SAR principles.

The conformational freedom of the methanamine side chain is another important factor. The bond between the isoquinoline C5 carbon and the methylene carbon of the side chain has a certain rotational barrier. This rotation determines the spatial orientation of the terminal amine. Introducing substituents that restrict this rotation, for example, by incorporating the side chain into a ring, can lock the molecule into a more bioactive or less bioactive conformation.

Ligand-Receptor Interaction Hypotheses and Binding Site Mapping

Based on the structural features of this compound, a hypothetical binding model can be proposed. The mapping of binding sites for small molecules on proteins is a key aspect of rational drug design.

Aromatic Interactions: The aromatic isoquinoline ring is likely to engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket of a target protein.

Hydrogen Bonding: The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. The primary amine of the methanamine side chain is a strong hydrogen bond donor and can also act as an acceptor.

Ionic Interactions: The basic nitrogen of the methanamine side chain is likely to be protonated at physiological pH. This resulting cation can form a strong ionic bond (salt bridge) with an acidic residue such as aspartate or glutamate (B1630785) in the receptor.

Computational docking studies could be employed to refine these hypotheses. By generating a three-dimensional model of the target protein's binding site, derivatives of this compound can be virtually screened to predict their binding modes and affinities. This computational mapping can guide the synthesis of new analogs with improved potency and selectivity nih.govnih.gov. For instance, understanding the key residues involved in ligand binding, as has been done for other receptor systems, is crucial for designing more effective molecules nih.gov.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying novel molecular cores that retain the essential pharmacophoric features of a known active compound. nih.gov This technique is employed to discover new intellectual property, improve physicochemical or pharmacokinetic properties, and circumvent toxicity issues associated with an original scaffold. nih.gov Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar steric and electronic properties, with the goal of enhancing the compound's biological activity or metabolic stability. nih.gov

For a lead compound based on the this compound core, several scaffold hopping and bioisosteric replacement strategies could be envisioned to explore new chemical space and optimize activity.

Scaffold Hopping:

The isoquinoline ring itself is a "privileged scaffold" in medicinal chemistry, but it can be replaced by other heterocyclic systems to modulate activity. For instance, based on successful examples in drug discovery, one could replace the isoquinoline core with a quinazoline (B50416), quinoline (B57606), or even a thieno[2,3-d]pyrimidine (B153573) scaffold. nih.govnih.gov These changes, while seemingly minor, can significantly alter the molecule's three-dimensional shape, hydrogen bonding capabilities, and metabolic fate.

Quinazoline Core: Replacing the isoquinoline with a quinazoline introduces an additional nitrogen atom, which can serve as a new hydrogen bond acceptor and alter the molecule's interaction with its biological target.

Indazole Core: Hopping from an isoquinoline to an indazole framework would represent a more significant structural change, potentially leading to novel interactions with the target protein and offering a distinct patent position.

Bioisosteric Replacements:

Specific functional groups on the this compound scaffold are amenable to bioisosteric replacement.

Methyl Group (at C3): The methyl group could be replaced with other small alkyl groups, a cyclopropyl (B3062369) ring to introduce conformational constraint, or a trifluoromethyl group to alter electronic properties and potentially block metabolic oxidation.

Methanamine Group (at C5): The primary amine is a key interaction point, likely forming salt bridges or hydrogen bonds. It could be replaced with a hydroxylamine, a small substituted hydrazine, or incorporated into a heterocyclic ring like a piperidine (B6355638) or pyrrolidine (B122466) to modify its basicity and pharmacokinetic profile.

The following table illustrates potential bioisosteric replacements for the key functional groups of the parent compound.

| Original Functional Group | Position | Potential Bioisosteric Replacement | Rationale for Replacement |

| Methyl (-CH₃) | C3 | Ethyl (-CH₂CH₃) | Explore pocket size and lipophilicity. |

| Cyclopropyl | Introduce conformational rigidity. | ||

| Trifluoromethyl (-CF₃) | Enhance metabolic stability, alter electronics. | ||

| Methanamine (-CH₂NH₂) | C5 | Hydroxymethyl (-CH₂OH) | Change from basic to neutral polar group. |

| Thiol (-CH₂SH) | Introduce a different type of hydrogen bond donor/acceptor. | ||

| (Piperidin-4-yl)methyl | Constrain the amine conformation, alter pKa. |

These modifications are guided by computational modeling and structure-activity relationship (SAR) data from initial screening campaigns. The goal is to systematically probe the chemical space around the core scaffold to identify derivatives with superior potency, selectivity, and drug-like properties.

Design of Multi-Target Directed Ligands incorporating the this compound Core

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). plos.orgmdpi.com MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for enhanced efficacy and a lower likelihood of drug resistance compared to single-target agents. acs.org The isoquinoline scaffold is a common feature in many MTDLs due to its versatility and ability to be functionalized to interact with diverse protein targets. nih.gov

The this compound core could serve as a foundational building block for novel MTDLs. The design strategy typically involves linking this core, which might provide the primary interaction with one target, to another pharmacophore known to bind a second target.

Example Application in Neurodegenerative Disease:

In the context of Alzheimer's disease (AD), a common MTDL strategy is to combine an acetylcholinesterase (AChE) inhibitor with a monoamine oxidase (MAO) inhibitor or an antioxidant moiety. plos.orgbenthamscience.com

Design Concept: The this compound moiety could be designed to interact with the peripheral anionic site or the catalytic active site of AChE. This core could then be linked, via an appropriate spacer, to a group known to inhibit MAO-B, such as a propargylamine (B41283) function, or a moiety with antioxidant properties like a substituted phenol (B47542) or an 8-hydroxyquinoline. benthamscience.com

The table below outlines a hypothetical design of MTDLs based on the this compound scaffold for potential use in Alzheimer's disease.

| MTDL Component 1 (Core Scaffold) | Linker | MTDL Component 2 (Secondary Pharmacophore) | Targeted Biological Pathways |

| This compound | Alkoxy chain (e.g., -O-(CH₂)n-) | Propargylamine | Cholinergic system (AChE inhibition) and Dopaminergic system (MAO-B inhibition) |

| This compound | Amide bond | 8-Hydroxyquinoline | Cholinergic system (AChE inhibition) and Metal chelation/antioxidant activity |

| This compound | Alkyl-aryl spacer | Curcumin analog | Cholinergic system (AChE inhibition) and Anti-amyloid aggregation/antioxidant |

The rational design of such MTDLs requires a deep understanding of the structural biology of both targets to ensure that the final molecule can adopt a conformation that allows for effective binding to each. Molecular docking and dynamic simulations are invaluable tools in this design process, helping to predict binding modes and affinities before undertaking complex chemical synthesis. plos.org

Computational Chemistry and in Silico Approaches for 3 Methylisoquinolin 5 Yl Methanamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic distribution and energy.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize molecular geometries and calculate the energetic properties of various isomers and transition states. nih.govresearchgate.net For a molecule like (3-Methylisoquinolin-5-yl)methanamine, DFT calculations can predict its most stable conformation and provide insights into potential chemical reactions by mapping out the energetic profiles of reaction pathways. pku.edu.cn

DFT studies can determine key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov These calculations are crucial for understanding the stability and reactivity profile of novel compounds. nih.govnih.gov

Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT (Note: This table presents typical parameters obtained from DFT calculations and is for illustrative purposes.)

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | Energy required to remove an electron. | Measures the molecule's tendency to become a cation. |

| Electron Affinity (EA) | Energy released when an electron is added. | Measures the molecule's tendency to become an anion. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is generated from quantum chemical calculations and is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

Typically, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack. researchgate.net Conversely, blue regions signify areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. For this compound, an MEP map would identify the nitrogen atoms of the isoquinoline (B145761) ring and the primary amine as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Molecular Modeling and Simulation Techniques

While quantum mechanics provides a deep look into electronic properties, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, particularly their interactions with biological macromolecules like proteins.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. rjptonline.orgresearchgate.net In a typical docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein of interest.

The process generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy score generally indicates a more favorable and stable interaction. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net This information is critical for explaining the ligand's biological activity and for guiding the design of more potent analogs.

Table 2: Example of Molecular Docking Results (Note: This table is a hypothetical representation of data from a molecular docking study.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | ASP145, LYS33 | Hydrogen Bond |

| PHE144 | π-π Stacking | ||

| Protease Y | -7.2 | GLU98 | Hydrogen Bond |

| VAL21, ILE105 | Hydrophobic |

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions and any conformational changes in the protein or ligand. mdpi.com

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. mdpi.commdpi.com A stable RMSD value over the course of the simulation (e.g., 100-200 nanoseconds) suggests that the ligand remains securely bound in the active site. mdpi.commdpi.com MD simulations can confirm the binding mode predicted by docking and provide deeper insights into the flexibility and dynamics of the protein-ligand complex. nih.gov

In Silico ADME Predictions and Physicochemical Property Modeling

In the process of drug discovery, it is crucial to evaluate not only a compound's biological activity but also its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to assess the drug-likeness of a compound early in the development pipeline, helping to reduce late-stage failures. nih.govnih.gov

Various computational models and software tools are available to predict a wide range of physicochemical and ADME properties based solely on the chemical structure of a molecule like this compound. ijsdr.org These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. mdpi.com Predicted properties include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, polar surface area (TPSA), water solubility, and permeability (e.g., through Caco-2 cell models). mdpi.commdpi.com

Table 3: Predicted Physicochemical and ADME Properties (Note: The values in this table are illustrative for a compound of this type and are typically generated by predictive software.)

| Property | Predicted Value | Acceptable Range | Significance |

|---|---|---|---|

| Molecular Weight ( g/mol ) | < 180 | < 500 | Affects absorption and diffusion. |

| LogP (Lipophilicity) | ~2.5 | < 5 | Influences solubility and permeability. |

| Hydrogen Bond Donors | 2 | ≤ 5 | Affects binding and solubility. |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Affects binding and solubility. |

| TPSA (Ų) | ~40 | < 140 | Relates to membrane permeability. |

| Water Solubility | Good | - | Essential for absorption and distribution. |

| Caco-2 Permeability | High | - | Predicts intestinal absorption. |

| CYP450 Inhibition | Low Risk | - | Indicates potential for drug-drug interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to correlate the structural or property-based features of a molecule with its biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR models for this compound are documented, the isoquinoline scaffold is a common subject of such studies in drug discovery.

A hypothetical QSAR study for this compound and its analogs would involve the generation of a dataset of structurally similar compounds with corresponding measured biological activities against a specific target. For each molecule, a set of numerical descriptors would be calculated. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape and surface area, etc.

Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model would be developed to link these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound.

Similarly, a QSPR model could predict physicochemical properties like solubility, melting point, or lipophilicity (logP). These properties are crucial for understanding the drug-like characteristics of a compound. The table below illustrates the types of descriptors that would be relevant in a hypothetical QSPR study of this compound.

| Descriptor Category | Example Descriptors for a Hypothetical QSPR Study | Predicted Property |

| Constitutional | Molecular Weight, Number of Rings | Bioavailability |

| Topological | Wiener Index, Balaban Index | Boiling Point |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity |

The development of robust QSAR and QSPR models for this compound would necessitate the synthesis and experimental testing of a diverse set of its derivatives to build a meaningful dataset for model training and validation.

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual screening and de novo design are powerful in silico techniques for identifying and creating novel bioactive compounds. In the absence of specific studies on this compound, we can surmise how these strategies could be employed.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If a protein target for this compound were identified, two main virtual screening approaches could be utilized:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, in this case, this compound, as a template to search for other molecules with similar features. Techniques like 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening could be employed to find commercially available or readily synthesizable analogs.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking simulations can be performed. This involves computationally placing a library of compounds into the binding site of the target and scoring their potential binding affinity. This approach can identify novel scaffolds that are structurally distinct from this compound but still fit within the target's binding pocket.

A typical workflow for a virtual screening campaign is outlined in the table below.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared, often filtered for drug-like properties. |

| 2. Target/Ligand Preparation | The 3D structure of the protein target is prepared for docking, or the structure of the known ligand is prepared for similarity searching. |

| 3. Screening | Docking or similarity searches are performed to rank the compounds in the library. |

| 4. Hit Selection | The top-ranking compounds ("hits") are visually inspected and selected for further analysis. |

| 5. Experimental Validation | The selected hits are purchased or synthesized and tested experimentally to confirm their activity. |

De Novo Design:

De novo design is a computational strategy for creating entirely new molecules with desired properties. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. If the binding site of a target for this compound were characterized, de novo design algorithms could generate novel analogs with optimized interactions. This approach has the potential to create highly potent and specific ligands that may not be present in existing compound libraries.

The application of these computational techniques to this compound holds promise for the discovery of novel therapeutic agents. However, this potential remains to be explored through dedicated research efforts.

Translational Perspectives and Future Research Directions for 3 Methylisoquinolin 5 Yl Methanamine

Positioning of (3-Methylisoquinolin-5-yl)methanamine as a Privileged Structure in Drug Discovery

The isoquinoline (B145761) nucleus is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov This designation is attributed to molecular frameworks that can serve as ligands for diverse biological targets, thereby exhibiting a wide array of pharmacological activities. nih.gov The versatility of the isoquinoline scaffold allows it to be a foundational template for designing new drugs. nih.gov

This compound, as a derivative of isoquinoline, belongs to this privileged class. The core isoquinoline structure is present in numerous alkaloids and synthetic compounds that have been investigated for a multitude of therapeutic applications. nih.govnih.gov This broad bioactivity suggests that modifications to the isoquinoline core, such as the methyl and methanamine groups at the 3- and 5-positions, respectively, can fine-tune its interaction with specific biological targets, granting it significant potential as a lead compound in drug discovery programs. The structural diversity and therapeutic importance of isoquinoline-based molecules make them a compelling target for synthetic and medicinal chemists. nih.gov

| Pharmacological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer / Antitumor | Oncology | nih.govnih.govnumberanalytics.comingentaconnect.com |

| Anti-inflammatory | Inflammatory Diseases | nih.govamerigoscientific.comnih.gov |

| Antimicrobial / Antibacterial | Infectious Diseases | nih.govnumberanalytics.comamerigoscientific.com |

| Antiviral | Infectious Diseases | nih.gov |

| Antihypertensive | Cardiovascular Diseases | wikipedia.org |

| Analgesic | Pain Management | amerigoscientific.com |

| Enzyme Inhibition | Various | nih.gov |

Identification of Novel Therapeutic Indications and Biological Targets

While direct studies on this compound are not extensively documented in publicly available literature, the known biological activities of related isoquinoline derivatives provide a strong basis for identifying its potential therapeutic applications and targets. Isoquinoline-based compounds are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. nih.govnumberanalytics.com

A primary area of investigation for isoquinoline derivatives is oncology. nih.govingentaconnect.com Many of these compounds exert their anticancer effects by targeting fundamental cellular processes. For instance, some derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. ingentaconnect.comamerigoscientific.com Others have been shown to intercalate with DNA or inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases. ingentaconnect.comnih.gov A notable target class is the Inhibitor of Apoptosis Proteins (IAPs); molecules with an isoquinoline skeleton have been specifically designed to antagonize IAPs, thereby promoting programmed cell death in cancer cells. nih.gov Given this precedent, this compound warrants investigation for its potential as an anticancer agent, with a focus on these established mechanisms.

| Biological Target Class | Specific Examples | Potential Therapeutic Indication | Reference |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin | Cancer | ingentaconnect.comamerigoscientific.com |

| Nucleic Acids | DNA, RNA | Cancer, Infectious Diseases | nih.gov |

| Apoptosis Regulators | Inhibitor of Apoptosis Proteins (IAP), Caspases | Cancer | nih.gov |

| Enzymes | Protein Kinases, Topoisomerases | Cancer, Inflammatory Diseases | ingentaconnect.com |

| Receptors | Opioid Receptors | Pain Management | numberanalytics.com |

Development of Advanced Delivery Systems (Conceptual discussion)

A significant hurdle for many heterocyclic compounds, including some isoquinoline derivatives, is their limited water solubility and potential for off-target effects, which can impact bioavailability and therapeutic index. nih.gov Advanced drug delivery systems offer a conceptual framework to overcome these limitations for compounds like this compound.

Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, represent a promising strategy. nih.gov These carriers can encapsulate hydrophobic drug molecules, improving their solubility and stability in circulation. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize receptors overexpressed on diseased cells, such as cancer cells. This active targeting approach can increase the concentration of the drug at the desired site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects. For example, transferrin-conjugated liposomes have been successfully used to deliver isoquinoline derivatives to tumor cells that overexpress the transferrin receptor. This strategy could conceptually be applied to this compound to enhance its efficacy in potential anticancer applications.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully elucidate the therapeutic potential and mechanism of action of this compound, a comprehensive biological profiling using "omics" technologies is essential. nih.govmdpi.com These high-throughput methods provide a systems-level view of a drug's effect on cellular processes. oup.comomicstutorials.com

Genomics and Transcriptomics: These technologies can be used to analyze changes in gene expression profiles in cells treated with the compound. mdpi.comnih.gov This can help identify the signaling pathways that are modulated by the drug, offering clues to its mechanism of action and potentially revealing novel biological targets.

Proteomics: By studying the entire set of proteins in a cell, proteomics can identify the direct protein targets of this compound. nih.govnih.gov Techniques like thermal proteome profiling can reveal which proteins are stabilized or destabilized upon drug binding, providing direct evidence of interaction.

Metabolomics: This approach analyzes the complete set of metabolites within a biological system. mdpi.com It can reveal how the compound alters cellular metabolism, which is particularly relevant for diseases like cancer where metabolic reprogramming is a key feature. Metabolomics can also help in identifying biomarkers of drug response or toxicity. mdpi.com

Integrating data from these different omics layers provides a holistic understanding of the compound's biological activity, facilitating the identification of efficacy and safety biomarkers and supporting its progression through the drug development pipeline. omicstutorials.com

Collaborative Research Frameworks for Accelerating Discovery

The journey of a compound from a laboratory hit to a clinical therapeutic is long, costly, and complex. Accelerating the development of promising molecules like this compound requires robust collaborative research frameworks. drugtargetreview.com The modern drug discovery landscape has shifted from an insular model to one that embraces partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs). drugtargetreview.comnih.gov

Such collaborations are mutually beneficial. Academia often excels in basic research and the discovery of novel biological targets, while the pharmaceutical industry and CROs provide the infrastructure, resources, and expertise needed for medicinal chemistry optimization, preclinical development, and clinical trials. drugtargetreview.commrlcg.com Public-private partnerships and open-science models, where data and research tools are shared, can further de-risk and expedite the discovery process. drugpatentwatch.com For instance, international collaborations like the Human Genome Project have provided a wealth of knowledge that has spurred countless drug discovery initiatives. mrlcg.com Engaging in these collaborative models would be crucial for efficiently evaluating and advancing the therapeutic potential of this compound.

Addressing Challenges in the Development of Isoquinoline-Based Therapeutics

Despite their therapeutic promise, the development of isoquinoline-based drugs is not without its challenges.

Synthetic Complexity: The synthesis of specifically substituted isoquinolines can be complex, potentially hindering large-scale and cost-effective production. numberanalytics.comnumberanalytics.com The development of novel, efficient, and sustainable synthetic methodologies is crucial. numberanalytics.comrsc.org

Structure-Activity Relationship (SAR): A limited understanding of the precise relationship between the structure of a derivative and its biological activity can make rational drug design challenging. numberanalytics.com Comprehensive SAR studies are needed to optimize potency and selectivity.

Selectivity and Off-Target Effects: As privileged scaffolds, isoquinolines can interact with multiple targets. While this can be advantageous for creating multi-target drugs, it also raises the risk of off-target effects. Achieving high selectivity for the desired biological target is a significant medicinal chemistry challenge.

Toxicity and Pharmacokinetics: Issues related to toxicity, poor solubility, and metabolic instability must be addressed early in the development process. nih.govnumberanalytics.com Medicinal chemistry efforts and advanced formulation strategies are often required to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Systematic investigation into these areas will be paramount for the successful translation of this compound or any related isoquinoline derivative from a promising chemical entity into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methylisoquinolin-5-yl)methanamine, and how are yields influenced by reaction conditions?

- Methodology : Synthesis typically involves multi-step reactions starting with isoquinoline derivatives. Key steps include alkylation or amination of the isoquinoline core, followed by methyl group introduction at the 3-position. Catalysts like palladium complexes or copper iodide may enhance coupling reactions, while solvents such as DMF or THF optimize intermediate stability .

- Characterization : Confirm structure via H/C NMR (peaks for methyl at δ ~2.5 ppm and amine protons at δ ~1.8-2.2 ppm), FTIR (N-H stretch ~3300 cm), and HRMS (calculated [M+H] for CHN: 173.1079) .

Q. How do steric and electronic effects of the methyl group influence the compound’s reactivity in downstream modifications?

- The 3-methyl group introduces steric hindrance, slowing electrophilic substitution at adjacent positions but stabilizing intermediates via hyperconjugation. Electronic effects (e.g., inductive electron donation) alter nucleophilicity of the methanamine group, impacting reactions like acylation or Schiff base formation .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to monitor degradation products.

- Thermogravimetric Analysis (TGA) : Reveals thermal stability (decomposition onset >200°C under nitrogen) .

Advanced Research Questions

Q. How can computational tools predict structure-activity relationships (SAR) for this compound in biological systems?

- Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (e.g., 5-HT). Methyl substitution at C3 may enhance hydrophobic binding in pocket residues .

- QSAR Models : Train algorithms on datasets of isoquinoline derivatives to correlate logP values (calculated ~2.1) with bioavailability .

Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability in different solvent systems?

- Solubility Analysis :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 0.12 | 25 | |

| Ethanol | 8.7 | 25 | |

| DMSO | >50 | 25 |

- Bioavailability Enhancement : Co-crystallization with cyclodextrins improves aqueous solubility by 15-fold .

Q. How do competing reaction pathways during functionalization impact selectivity?

- Case Study : Nitration of the isoquinoline ring may yield undesired regioisomers. DFT calculations (B3LYP/6-31G*) show C5 position is more electrophilic (Fukui = 0.12) than C8 ( = 0.08), guiding regioselective modifications .

Q. What experimental evidence supports or challenges proposed mechanisms of action in neurological targets?

- In Vitro Data : IC = 120 nM for MAO-B inhibition (vs. 450 nM for MAO-A), suggesting selectivity. Contradictory reports on dopamine receptor binding (K = 85 nM in rat models vs. no activity in human cell lines) highlight species-specific variability .

Methodological Recommendations

- Synthetic Optimization : Screen catalyst systems (e.g., Pd/Cu bimetallic) to reduce byproducts in amination steps .

- Data Reconciliation : Use meta-analysis frameworks to harmonize conflicting solubility/bioactivity data across studies .

- Safety Protocols : Handle amine intermediates under inert atmosphere (N) to prevent oxidation, and use amber glassware for light-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.